molecular formula C10H12Cl2N2O B6416719 (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride CAS No. 2034157-14-5

(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6416719
CAS No.: 2034157-14-5
M. Wt: 247.12 g/mol
InChI Key: OKQOSSFEKRXUSJ-UHFFFAOYSA-N
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Description

(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a unique structure combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Formation of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Research: The compound is used in studies investigating the biological activity of furan and pyridine derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, including those involved in neurotransmission and inflammation.

    Pathways Involved: The compound can modulate signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

    (5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound has a similar structure but differs in the position of the furan and pyridine rings.

    (6-(Furan-2-yl)pyridin-3-yl)methanol: This compound has a methanol group instead of a methanamine group.

Uniqueness:

    Structural Features: The unique combination of a furan ring, a pyridine ring, and a methanamine group in (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride provides distinct chemical and biological properties.

    Biological Activity: The compound’s ability to interact with specific molecular targets and modulate signaling pathways makes it a valuable tool in scientific research.

Properties

IUPAC Name

[6-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQOSSFEKRXUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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